molecular formula C9H15NO6 B1584854 3,3',3''-Nitrilotripropionic Acid CAS No. 817-11-8

3,3',3''-Nitrilotripropionic Acid

Cat. No. B1584854
CAS RN: 817-11-8
M. Wt: 233.22 g/mol
InChI Key: IWTIBPIVCKUAHK-UHFFFAOYSA-N
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Description

3,3’,3’'-Nitrilotripropionic Acid, also known by its CAS Number 817-11-8, is a chemical compound with the linear formula C9H15NO6 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A new procedure has been developed for the synthesis of 3,3’,3’'-Nitrilotripropionic Acid (NTP) by the reaction of formamide with acrylic acid in a solvent under pressure 100–130°C . The product structure was confirmed by IR and 1H and 13C NMR spectra, X-ray diffraction data, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 3,3’,3’'-Nitrilotripropionic Acid is represented by the linear formula C9H15NO6 . It has a molecular weight of 233.223 .


Chemical Reactions Analysis

The synthesis of 3,3’,3’'-Nitrilotripropionic Acid involves the reaction of formamide with acrylic acid . The first step of the process is decarbonylation of formamide with the formation of ammonia. Further addition of ammonia to acrylic acid follows the classical Michael addition mechanism, eventually leading to tricarboxylic acid .


Physical And Chemical Properties Analysis

3,3’,3’'-Nitrilotripropionic Acid is a solid at 20°C . It is a white to almost white powder or crystal .

Scientific Research Applications

Polynuclear Complex Formation

  • NTP is used as a flexible polycarboxylate ligand in the formation of polynuclear compounds with various metal cations. It plays a crucial role in the in-solution interaction with metal ions like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and others, forming species such as [Mntp]− and [M3(Hntp)2]2+ (Martínez et al., 2018).

Synthesis Procedures

  • A new procedure for synthesizing NTP by reacting formamide with acrylic acid has been developed. This method provides a more efficient way to produce NTP for various applications (Lisin et al., 2021).

Magnetic Properties in Metal Clusters

  • NTP is significant in the synthesis and study of oxygen-bridged tetranuclear defect dicubane Co(II) and Ni(II) clusters. These clusters exhibit unique magnetic properties, making them of interest in materials science (King et al., 2004).

Novel Coordination Polymers

  • NTP is integral in creating novel lanthanide-organic frameworks and coordination polymers. These polymers have diverse applications due to their unique structural and chemical properties (Xie et al., 2010).

Large Metal Aggregates

  • NTP plays a role in the formation of large metal aggregates, such as Cu44II aggregates. These aggregates have potential applications in materials science due to their complex structure and magnetic properties (Murugesu et al., 2004).

Interaction with Other Metal Ions

  • Studies on the interaction of NTP with metal ions such as Be(II) reveal its significance in understanding the formation of complex species in aqueous solutions. This knowledge is vital in fields like biochemistry and environmental science (Mederos et al., 1987).

Nanoparticle Synthesis

  • NTP has been used as a gelling agent in the synthesis of nanocrystalline perovskite oxide, showcasing its role in the creation of materials for applications like solid oxide fuel cells (Walker et al., 2004).

Safety And Hazards

When handling 3,3’,3’'-Nitrilotripropionic Acid, it is recommended to avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[bis(2-carboxyethyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c11-7(12)1-4-10(5-2-8(13)14)6-3-9(15)16/h1-6H2,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTIBPIVCKUAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231248
Record name beta-Alanine, N,N-bis(2-carboxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',3''-Nitrilotripropionic Acid

CAS RN

817-11-8
Record name Nitrilotripropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 817-11-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145698
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Record name beta-Alanine, N,N-bis(2-carboxyethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',3''-Nitrilotripropionic Acid
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Record name NITRILOTRIPROPIONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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